Cas no 2227759-08-0 ((1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol)

(1R)-3-Amino-1-(5-methylpyridin-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a stereospecific (R)-configuration at the C1 position. Its structure incorporates a 5-methylpyridin-2-yl moiety and a primary amine group, making it a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The compound's rigid pyridine core and polar functional groups enhance its utility in catalysis, ligand design, and medicinal chemistry, particularly for targeting CNS disorders or as a building block for bioactive molecules. High enantiopurity (>98% ee) ensures reproducibility in stereoselective reactions. Its stability under standard conditions and solubility in common organic solvents further facilitate handling in synthetic workflows.
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol structure
2227759-08-0 structure
Product name:(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
CAS No:2227759-08-0
MF:C9H14N2O
MW:166.220262050629
CID:5813023
PubChem ID:96737306

(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
    • EN300-1808029
    • 2227759-08-0
    • Inchi: 1S/C9H14N2O/c1-7-2-3-8(11-6-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3/t9-/m1/s1
    • InChI Key: ZVQVOXRTEFRMFQ-SECBINFHSA-N
    • SMILES: O[C@@H](C1C=CC(C)=CN=1)CCN

Computed Properties

  • Exact Mass: 166.110613074g/mol
  • Monoisotopic Mass: 166.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: -0.2

(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1808029-0.1g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
0.1g
$1521.0 2023-09-19
Enamine
EN300-1808029-1.0g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
1g
$1729.0 2023-06-03
Enamine
EN300-1808029-10g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
10g
$7435.0 2023-09-19
Enamine
EN300-1808029-0.25g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
0.25g
$1591.0 2023-09-19
Enamine
EN300-1808029-0.5g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
0.5g
$1660.0 2023-09-19
Enamine
EN300-1808029-5.0g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
5g
$5014.0 2023-06-03
Enamine
EN300-1808029-10.0g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
10g
$7435.0 2023-06-03
Enamine
EN300-1808029-5g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
5g
$5014.0 2023-09-19
Enamine
EN300-1808029-1g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
1g
$1729.0 2023-09-19
Enamine
EN300-1808029-0.05g
(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol
2227759-08-0
0.05g
$1452.0 2023-09-19

(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol Related Literature

Additional information on (1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol

Comprehensive Overview of (1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol (CAS No. 2227759-08-0)

(1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol is a chiral amino alcohol derivative with significant potential in pharmaceutical and biochemical research. This compound, identified by its unique CAS number 2227759-08-0, has garnered attention due to its structural features, which include a 5-methylpyridin-2-yl group and a propan-1-ol backbone. Its chiral center at the 1R position makes it particularly valuable for asymmetric synthesis and drug development. Researchers are increasingly exploring its applications in enzyme inhibition, receptor modulation, and as a building block for complex molecules.

The growing interest in (1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol aligns with current trends in precision medicine and targeted drug design. With the rise of AI-driven drug discovery, compounds like this are being screened for their potential to interact with biological targets such as G-protein-coupled receptors (GPCRs) and kinases. Its amino alcohol moiety is particularly noteworthy, as similar structures are found in many FDA-approved drugs, including beta-blockers and antidepressants. This has led to a surge in searches for "chiral amino alcohol applications" and "pyridine derivatives in drug discovery," reflecting its relevance in modern research.

From a synthetic chemistry perspective, CAS 2227759-08-0 offers versatility. Its 5-methylpyridine ring provides a stable aromatic system, while the 3-amino-1-ol chain allows for further functionalization. This makes it a promising candidate for combinatorial chemistry libraries, a hot topic in high-throughput screening (HTS). Recent publications have highlighted its role in catalysis and as a ligand in metal-organic frameworks (MOFs), addressing common search queries like "pyridine-based catalysts" and "amino alcohol MOFs."

The compound's physicochemical properties—such as its logP, water solubility, and pKa—are critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, a key focus in preclinical research. Its molecular weight of 180.24 g/mol and hydrogen bond donor/acceptor count align with Lipinski's Rule of Five, making it a viable candidate for oral bioavailability studies. These attributes have spurred discussions in forums and search trends around "small molecule drugability" and "chiral drug development."

In the context of green chemistry, (1R)-3-amino-1-(5-methylpyridin-2-yl)propan-1-ol has potential for sustainable synthesis. Researchers are investigating biocatalytic routes and solvent-free reactions to produce it, addressing the demand for eco-friendly pharmaceuticals. This aligns with global trends toward carbon-neutral manufacturing, a topic frequently searched alongside terms like "green synthesis of heterocycles."

In summary, CAS 2227759-08-0 represents a multifaceted compound with applications spanning medicinal chemistry, materials science, and catalysis. Its structural uniqueness and compliance with drug-like properties ensure its continued relevance in both academic and industrial settings. As computational chemistry and machine learning advance, this compound is poised to play a pivotal role in next-generation therapeutics and smart materials.

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